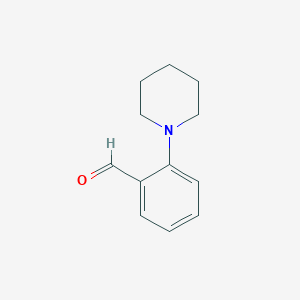

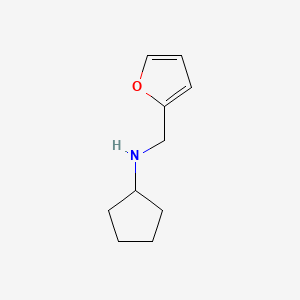

![molecular formula C12H12ClNO5 B1299347 Dimethyl 2-[(chloroacetyl)amino]terephthalate CAS No. 325763-68-6](/img/structure/B1299347.png)

Dimethyl 2-[(chloroacetyl)amino]terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-[(chloroacetyl)amino]terephthalate is a derivative of dimethyl terephthalate (DMTP), which is a model compound of poly(ethylene terephthalate) (PETP). DMTP is used to simulate the behavior of PETP in various studies, including its interactions with other compounds and its crystallization process. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as DMTP, involves interactions with organic acid salts, as seen in the crystallization study where sodium o-chlorobenzoate (SOCB) reacts with DMTP. Upon heating, SOCB dissolves in liquid DMTP, and at higher temperatures, a reaction occurs forming methyl sodium terephthalate (MSTP), which precipitates due to its insolubility in the reaction medium. Subsequently, MSTP thermally decomposes to form disodium terephthalate (DSTP) and DMTP. The kinetics of these reactions are influenced by temperature and concentration .

Molecular Structure Analysis

The molecular structure of dimethyl terephthalate derivatives can vary significantly, as demonstrated by the investigation of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate polymorphs. The structural differences between these polymorphs are primarily in the torsional angle between the ester group and the aromatic ring, which affects the conjugation in the pi-electronic system and the hydrogen-bonding patterns. These structural variations can be analyzed using solid-state NMR techniques and quantum chemical calculations, providing insights into the electronic and structural differences that would also be relevant for this compound .

Chemical Reactions Analysis

The chemical reactions of DMTP and its derivatives can be complex. For instance, the electrochemical characteristics of DMTP involve vivid color changes upon electrochemical stimulation, indicating that the compound undergoes significant electronic transitions. These electrochromic characteristics are determined through electrochemical and spectroscopic measurements, such as cyclic voltammetry (CV) and chronoamperometry, which could also be applicable to the study of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMTP derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of chlorine in dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate affects its polymorphic forms and their respective properties, such as color and hydrogen bonding. These properties are characterized using various spectroscopic techniques, which can be used to deduce the behavior of this compound under different conditions .

Scientific Research Applications

Biodegradation and Environmental Impacts

Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and plastics, raising concerns about its environmental impact. A study by Cheng et al. (2020) focuses on the biodegradation of DMT by the esterase gene dmtH from Sphingobium sp. C3. The enzyme transforms DMT to less toxic mono-methyl terephthalate (MMT), reducing its environmental toxicity.

Electrochemical and Spectroscopic Properties

DMT exhibits electrochromic characteristics, changing color upon electrochemical stimulation. Urano et al. (2004) conducted electrochemical and spectroscopic measurements to clarify these properties, highlighting its potential in various applications.

Polymer Synthesis and Modification

Kricheldorf et al. (2005) explored the polycondensation of DMT with 1,4-butanediol, using various catalysts to produce telechelic poly(butylene terephthalate)s. Their work sheds light on the synthesis of high-molecular-weight polymers with DMT.

Industrial Synthesis Processes

Zhang et al. (2022) developed an industrial process using DMT as a starting material for synthesizing key intermediates in the manufacturing of SGLT2 inhibitors, demonstrating DMT's role in pharmaceutical synthesis.

Biomass-Derived Chemicals

Dutta and Mascal (2014) discussed the production of 2,5-dimethylfuran, a biomass-derived chemical, from DMT. This study highlights the potential of DMT in creating sustainable biofuels and polymers.

Optoelectronic Applications

A study by Liu et al. (2019) shows that dimethyl 2,5-bis((2-hydroxyethyl)amino)terephthalate can form flexible organic crystals with red fluorescence, suggesting its use in flexible optoelectronic devices.

Characterization and Analysis Techniques

Rodríguez et al. (2001) proposed a Micro-Raman spectroscopy method to characterize DMT crystals, essential for determining the purity of DMT used in industrial applications.

Battery Technology

Yao et al. (2017) investigated copolymers containing DMT for use in lithium-ion batteries, showing how DMT derivatives can enhance battery performance.

Antibacterial Properties

Li et al. (2008) synthesized bis-1,3,4-oxadiazoline derivatives from DMT, which exhibited significant antibacterial activities against Staphylococcus aureus.

Molecular Structures and Synthesis

Kowalczyk (2008) focused on quaternary ammonium derivatives of dimethyl terephthalate, characterizing them through spectroscopic methods and demonstrating their potential in various applications.

Chiral Metal-Organic Frameworks (MOFs)

Veselovsky et al. (2017) synthesized optically active derivatives of terephthalic acid from dimethyl 2-aminoterephthalate, contributing to the development of chiral MOFs.

Terephthalic Acid Production

Sim and Han (2006) studied the hydrolysis of DMT for producing terephthalic acid, vital for the polyester industry.

Antimicrobial Compounds

Fahim and Farag (2020) reported on pyrazolo[1,5-a]pyrimidine derivatives synthesized from DMT, showing promising antimicrobial activities.

Biodegradable Polymers

Japu et al. (2013) explored bio-based polyesters containing DMT, highlighting the environmental benefits of such materials.

Solubility Studies

Huang et al. (2009) measured the physical solubilities of terephthalic acid in systems derived from DMT, providing insights into polyester manufacturing processes.

Polymer Chemistry

Collard and Schiraldi (2002) incorporated dimethyl 2,6-anthracenedicarboxylate into polyesters, demonstrating the influence of DMT derivatives on polymer properties.

Interaction with Biomolecules

Kistwal et al. (2022) investigated the interaction between DMT derivatives and amyloid fibrils, leading to white light generation, suggesting biomedical applications.

Transesterification Reactions

Firdovsi et al. (2007) studied the transesterification reaction of DMT with heterogeneous catalysts, important in polyester production.

Hydrolysis Mechanisms

Lei et al. (2006) examined the alkaline hydrolysis of DMT in the presence of layered double hydroxides, contributing to the understanding of DMT hydrolysis.

Non-Isocyanate Polyurethanes

Wang et al. (2015) synthesized non-isocyanate thermoplastic polyurethanes containing DMT, showing their potential in various applications.

Safety and Hazards

properties

IUPAC Name |

dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJXWDAWSRTYBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366451 |

Source

|

| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325763-68-6 |

Source

|

| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

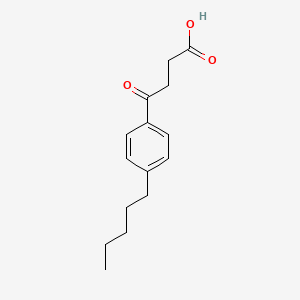

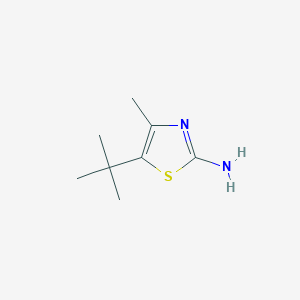

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

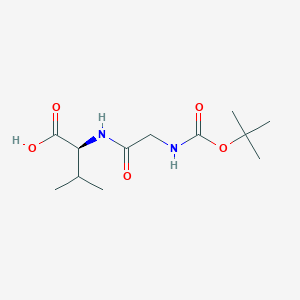

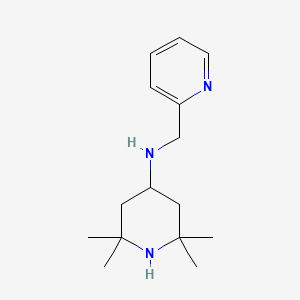

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

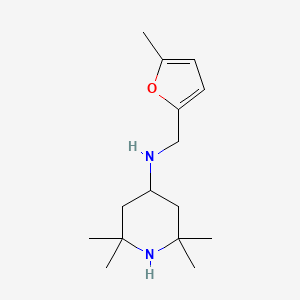

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

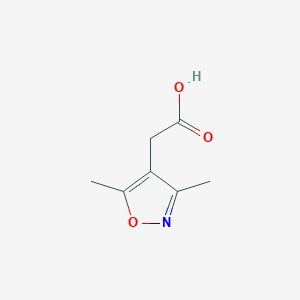

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)